molecular formula C9H15NO4 B1422913 Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate CAS No. 127958-23-0

Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Cat. No. B1422913
M. Wt: 201.22 g/mol
InChI Key: YOMXMNVCBBDQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, also known as Meldrum's acid methyl ester, is a versatile organic compound with potential applications in various fields of research. It is a synthetic compound that has been synthesized through different methods, each with its own advantages and limitations.

Scientific Research Applications

Asymmetric Catalytic Hydrogenation

Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has been used in studies exploring asymmetric catalytic hydrogenation. Ostermeier et al. (2003) achieved an enantiomeric excess of 99.7% in the hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, resulting in the production of enantiomerically pure compounds for natural product synthesis (Ostermeier et al., 2003).

Fluorescent Probe Synthesis

The compound is utilized in the synthesis of fluorescent probes for biological applications. Fa et al. (2015) synthesized a fluorescent probe for β-amyloids, relevant in the study of Alzheimer's disease. The probe showed high binding affinities toward Aβ(1–40) aggregates, demonstrating its potential as a molecular diagnostic tool (Fa et al., 2015).

Environmental Monitoring

In environmental research, this compound has been applied in the development of sensitive assays for the detection of certain chemicals in food samples. For instance, Zhang et al. (2008) synthesized fenthion haptens related to Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, which were then used in an enzyme-linked immunosorbent assay (ELISA) for determining fenthion residues in fruits (Zhang et al., 2008).

Organic Synthesis and Chemical Reactions

This chemical is also a significant player in organic synthesis and chemical reaction studies. Obydennov et al. (2013) investigated its role in the synthesis of various chemical compounds, including 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives (Obydennov et al., 2013).

NMR Studies in Protein Research

In the field of protein research, especially in NMR studies, Ayala et al. (2012) proposed a synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate from a similar compound for the specific labeling of Ile methyl-γ(2) groups in proteins. This strategy optimizes magnetization transfer in large proteins, demonstrating the compound's utility in advanced biochemical studies (Ayala et al., 2012).

Cancer Research and Drug Development

Finally, in the realm of cancer research and drug development, compounds like Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate have been investigated for their potential therapeutic applications. De Jonge et al. (2005) studied the pharmacokinetics and clinical impact of various compounds, including TZT-1027, which is structurally related to Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, in high-dose chemotherapy treatments (De Jonge et al., 2005).

properties

IUPAC Name

methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMXMNVCBBDQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Synthesis routes and methods

Procedure details

Methyl-4-methoxyacetoacetate (9 ml, 70 mmol) was added to dimethylformamide dimethylacetal (18.8 ml, 139 mmol) and the reaction stirred at 90° C. for 2 hours before cooling to room temperature and stirring for 18 hours. The reaction was concentrated in vacuo and purified by silica gel column chromatography, eluting with 70:30 to 100:0 ethyl acetate:heptane to afford the title compound as an oil (7.68 g, 50% yield).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Citations

For This Compound
1
Citations
K Srinivasachary, D Subbareddy, C Ramadas… - Russian Journal of …, 2022 - Springer
An efficient, cost effective and commercially viable synthesis of dolutegravir sodium has been developed from commercially available methyl 4-methoxy-3-oxobutanote through 1-(2,2-…
Number of citations: 3 link.springer.com

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